CID 135887835

Description

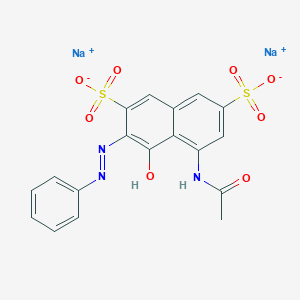

Structure

3D Structure of Parent

Properties

CAS No. |

3734-67-6 |

|---|---|

Molecular Formula |

C18H15N3NaO8S2 |

Molecular Weight |

488.5 g/mol |

IUPAC Name |

disodium;5-acetamido-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C18H15N3O8S2.Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;/h2-9,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29); |

InChI Key |

ZZWRDUKYBHICIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3)S(=O)(=O)O.[Na] |

Other CAS No. |

3734-67-6 |

physical_description |

NKRA |

Synonyms |

1379 Red; Acetyl Red G; Acetyl Red J; Acetyl Rose 2GL; Acid Bright Red; Acid Brilliant Fuchsine 2G; Acid Brilliant Red; Acid Fast Red 3G; Acid Fast Red EG; Acid Fast Red EGG; Acid Geranine 2G; Acid Geranine 2GN; Acid Leather Red KG; Acid Naftol Red G |

Origin of Product |

United States |

Advanced Remediation and Degradation Methodologies for Acid Red 1 in Aqueous Environments

Photocatalytic Treatment of Acid Red 1

Photocatalysis has emerged as a promising technology for the degradation of organic pollutants. This process utilizes semiconductor materials that, upon activation by light, generate highly reactive oxygen species capable of breaking down complex organic molecules into simpler, less harmful substances.

Synthesis and Characterization of Novel Photocatalytic Materials

The effectiveness of photocatalytic degradation is heavily reliant on the properties of the photocatalyst. Researchers have synthesized and characterized various materials, including zinc oxide (ZnO), titanium dioxide (TiO2), silver-doped zinc oxide (Ag-doped ZnO), and titanium dioxide/zeolite (TiO2/Zeolite) nanocomposites, to enhance the degradation of Acid Red 1.

Synthesis Methods: Common synthesis methods for these photocatalysts include:

Sol-gel method: This technique is used for preparing ZnO and TiO2, involving the transition of a solution (sol) into a gel-like solid network. nih.gov

Co-precipitation: This method is employed for synthesizing TiO2/Zeolite nanocomposites, where the precursor materials are precipitated from a solution. jwent.net

Photoreduction: Ag-doped ZnO can be prepared by the photoreduction of silver ions onto the surface of ZnO particles. researchgate.netdeswater.com

Refluxed chemical method: This technique has been utilized for the synthesis of Ag-doped ZnO nanoparticles. espublisher.comespublisher.com

Hydrothermal method: This method has been used to synthesize ZnO nanostructures. nih.gov

Characterization Techniques: To understand the physical and chemical properties of the synthesized photocatalysts, a variety of characterization techniques are employed:

X-ray Diffraction (XRD): Used to determine the crystalline structure and phase composition of the materials. researchgate.netdeswater.comespublisher.com

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle shape of the catalysts. researchgate.netdeswater.comespublisher.com

Energy-Dispersive X-ray Spectroscopy (EDS): Used to determine the elemental composition of the synthesized materials. espublisher.com

Fourier-Transform Infrared Spectroscopy (FTIR): Helps in identifying the functional groups present on the catalyst surface.

Diffuse Reflectance Spectroscopy (DRS): Used to determine the light absorption properties and band gap of the photocatalysts.

Brunauer–Emmett–Teller (BET) surface area analysis: Measures the specific surface area of the materials, which is crucial for their catalytic activity. mdpi.com

Studies have shown that TiO2/zeolite composites exhibit a high specific surface area, which contributes to their enhanced photocatalytic activity compared to bare TiO2. mdpi.com For instance, a TiO2/zeolite composite synthesized from ignimbrite residue demonstrated a specific surface area of 169.0788 m²/g. mdpi.com Similarly, the morphology of ZnO nanostructures can be controlled to produce various forms like nanowires and nanoparticles. wikipedia.org

Influence of Catalyst Parameters on Photocatalytic Efficiency

The efficiency of the photocatalytic degradation of Acid Red 1 is significantly influenced by various parameters of the catalyst itself.

Catalyst Loading: The concentration of the photocatalyst in the solution is a critical factor. An increase in catalyst loading generally leads to a higher degradation rate due to the increased number of active sites. However, beyond an optimal point, the efficiency may decrease due to light scattering and screening effects, which reduce the penetration of light into the solution. For the degradation of Acid Red 1 using ZnO, an optimum catalyst loading of 2.0 g/L has been reported. researchgate.netdeswater.com For TiO2/Zeolite used in the degradation of a similar dye, Acid Red 18, the optimal catalyst concentration was found to be 0.88 g/L. jwent.net

Calcination Temperature: The temperature at which the catalyst is calcined plays a crucial role in its crystalline structure and surface properties, thereby affecting its photocatalytic activity. For ZnO prepared by the sol-gel method for the degradation of azo dyes, a calcination temperature of 400 °C was found to be optimal. nih.gov

Doping: The introduction of metal dopants, such as silver, into the photocatalyst can enhance its efficiency. Silver doping in ZnO can improve the separation of photogenerated electron-hole pairs, thereby increasing the photocatalytic activity. However, one study on Acid Red 1 degradation found that the presence of Ag+ in the ZnO catalyst did not significantly enhance its photocatalytic activity. researchgate.netdeswater.com In contrast, for the degradation of other dyes like methylene (B1212753) blue, Ag-doped ZnO showed increased efficiency with an increase in Ag doping up to 5 wt%. espublisher.comespublisher.com

The following table summarizes the influence of catalyst parameters on degradation efficiency from various studies.

Interactive Data Table: Influence of Catalyst Parameters on Degradation Efficiency| Catalyst | Parameter | Optimal Value/Observation | Reference |

|---|---|---|---|

| ZnO | Loading | 2.0 g/L | researchgate.netdeswater.com |

| TiO2/Zeolite | Loading | 0.88 g/L | jwent.net |

| ZnO | Calcination Temp. | 400 °C | nih.gov |

| Ag-doped ZnO | Doping | Did not significantly enhance activity for Acid Red 1 | researchgate.netdeswater.com |

| Ag-doped ZnO | Doping | Increased efficiency for methylene blue up to 5 wt% Ag | espublisher.comespublisher.com |

Kinetic Modeling and Mechanistic Pathways of Photocatalytic Oxidation of Acid Red 1

Understanding the kinetics and reaction mechanism is essential for optimizing the photocatalytic process.

Kinetic Modeling: The degradation of Acid Red 1 and similar azo dyes often follows pseudo-first-order kinetics. researchgate.netunlv.edu This model assumes that the concentration of one reactant is constant, simplifying the rate equation. The Langmuir-Hinshelwood model is also frequently used to describe the kinetics of heterogeneous photocatalysis, which involves the adsorption of the dye onto the catalyst surface as a key step. rsc.org

Mechanistic Pathways: The photocatalytic degradation of Acid Red 1 is initiated by the absorption of photons with energy equal to or greater than the bandgap of the semiconductor photocatalyst. This generates electron-hole pairs (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize the dye molecules adsorbed on the catalyst surface. They can also react with water molecules or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH). The electrons (e⁻) in the conduction band can react with dissolved oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive oxygen species. These reactive species, particularly the hydroxyl radicals, are primarily responsible for the cleavage of the azo bond (-N=N-) and the subsequent degradation of the aromatic rings of the Acid Red 1 molecule, ultimately leading to its mineralization into CO₂, water, and inorganic ions. mdpi.comnih.gov

Optimization of Operational Conditions for Enhanced Photocatalytic Degradation

To maximize the efficiency of Acid Red 1 degradation, it is crucial to optimize the operational conditions of the photocatalytic process.

Light Source and Air: The presence of a suitable light source (e.g., UV light) and air (oxygen) are fundamental requirements for the photocatalytic process to occur. researchgate.netdeswater.com The light provides the energy to activate the photocatalyst, while oxygen acts as an electron acceptor, preventing the recombination of electron-hole pairs and leading to the formation of reactive oxygen species.

pH: The pH of the solution significantly affects the surface charge of the photocatalyst and the speciation of the dye molecule, thereby influencing the adsorption and degradation efficiency. For the degradation of Acid Red 1 using a specific photocatalyst, an optimal pH of 4 was identified. researchgate.net In another study on a similar dye, Acid Red 18, using TiO2/zeolite, the highest removal was achieved in a pH range of 6 to 7, with an optimal pH of 6.5. jwent.net For the degradation of Acid Red 88, the optimal pH was found to be between 2.0 and 4.5. unlv.edu

Initial Substrate Concentration: The initial concentration of Acid Red 1 also plays a vital role. Generally, the degradation rate increases with an increase in the initial dye concentration up to a certain point. However, at very high concentrations, the degradation efficiency may decrease. This is because a higher concentration of dye molecules can absorb a significant amount of light, preventing it from reaching the catalyst surface (an inner filter effect). unlv.edu Additionally, the active sites on the catalyst surface may become saturated at high dye concentrations. researchgate.net For instance, in one study, an initial dye concentration of 15 mg/L was found to be optimal for the degradation of Acid Red 1. researchgate.net

The following table summarizes the optimal operational conditions for the degradation of Acid Red 1 and similar dyes.

Interactive Data Table: Optimal Operational Conditions for Photocatalytic Degradation| Dye | Photocatalyst | Optimal pH | Optimal Initial Concentration | Reference |

|---|---|---|---|---|

| Acid Red 1 | Not specified | 4 | 15 mg/L | researchgate.net |

| Acid Red 18 | TiO2/Zeolite | 6.5 | Not specified | jwent.net |

| Acid Red 88 | TiO2 | 2.0 - 4.5 | 20 - 30 mg/L | unlv.edu |

Advanced Oxidation Processes (AOPs) for Acid Red 1 Degradation

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.

Fenton and Photo-Fenton Reaction Systems for Acid Red 1

The Fenton and photo-Fenton processes are effective AOPs for the degradation of recalcitrant organic compounds like Acid Red 1.

Fenton Reaction: The conventional Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in an acidic medium to produce hydroxyl radicals. Studies on the degradation of Acid Red 1 using a heterogeneous Fenton-like reaction with magnetic iron oxide nanoparticles (MIONPs) showed a high degradation efficiency of 99% at a pH of 3.5. nih.gov The reaction involves the decomposition of H₂O₂ into hydroxyl radicals catalyzed by the iron oxide nanoparticles. nih.gov

The degradation of Acid Red G using an electro-Fenton process, where Fe²⁺ and H₂O₂ are generated electrochemically, has also been investigated, with intermediates such as maleic acid and oxalic acid being identified. nih.gov

Ozonation and Combined Ozonation Processes in Acid Red 1 Abatement

To enhance the efficiency of dye removal, ozonation is often combined with other processes such as photocatalysis or electrocoagulation. researchgate.netneptjournal.com In a study on Acid Red 1, combining photocatalytic ozonation with a TiO₂ catalyst achieved 95% degradation in 9 minutes. researchgate.net The efficiency was further improved by adding Fe-Zeolite as an ozonation catalyst, which reduced the treatment time to just 5 minutes for the same degradation level. researchgate.net Another combined approach involves integrating ozonation with electrocoagulation (EC). neptjournal.comresearchgate.net For C.I. Acid Red 114, a combined system required only a 2-minute hydraulic retention time (HRT) in the ozonation reactor and 0.85 minutes in the EC reactor to achieve over 93% color removal and 80.6% COD removal. neptjournal.comresearchgate.net This hybrid system was more efficient in terms of shorter HRT and lower energy consumption compared to either ozonation or EC alone. researchgate.net The degradation of reactive dyes by ozonation can lead to the formation of by-products like oxalic acid. nih.gov

Table 1: Comparison of Ozonation and Combined Ozonation Processes for Acid Dye Removal

| Process | Dye | Catalyst/s | Degradation Efficiency | Time | Reference |

|---|---|---|---|---|---|

| Ozonation | Acid Red-151 | None | Up to 99% | - | nih.govtandfonline.com |

| Photocatalytic Ozonation | Acid Red 1 | TiO₂ | 95% | 9 min | researchgate.net |

| Photocatalytic Ozonation | Acid Red 1 | TiO₂ + Fe-Zeolite | 95% | 5 min | researchgate.net |

| Ozonation + Electrocoagulation | C.I. Acid Red 114 | Aluminum electrode | 94.25% (dye removal) | 2.85 min (total HRT) | neptjournal.comresearchgate.net |

Electrochemical Oxidation Mechanisms for Acid Red 1 Removal

Electrochemical oxidation is a robust method for degrading persistent organic pollutants like Acid Red 1. researchgate.netcapes.gov.br This technique relies on the generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH), at the surface of an anode. researchgate.netwikipedia.org The choice of anode material is critical to the efficiency of the process. researchgate.net Boron-doped diamond (BDD) anodes are considered highly effective due to their wide electrochemical window, corrosion resistance, and high O₂ evolution overpotential, which promotes the generation of M(•OH) from water oxidation. researchgate.netcapes.gov.br Other anodes, such as Platinum (Pt), are also used. researchgate.netut.ac.ir

The degradation of Acid Red 1 has been studied using various electrochemical advanced oxidation processes (EAOPs), including anodic oxidation with electrogenerated H₂O₂ (AO-H₂O₂), electro-Fenton (EF), and photoelectro-Fenton (PEF). researchgate.netcapes.gov.br In these processes, an air-diffusion cathode is often used to generate hydrogen peroxide (H₂O₂) from oxygen reduction. researchgate.net In the electro-Fenton process, the generated H₂O₂ reacts with added Fe²⁺ ions (Fenton's reagent) to produce additional hydroxyl radicals in the bulk solution, enhancing the degradation rate. researchgate.netut.ac.ir

Studies have shown that for Acid Red 1, the oxidation power of these methods increases in the order of AO-H₂O₂ < EF < PEF. researchgate.net The BDD anode consistently demonstrates superior performance compared to Pt. researchgate.net The PEF process with a BDD anode proved to be the most potent, achieving almost complete mineralization of the dye. researchgate.net This is attributed to the combined action of hydroxyl radicals from water oxidation at the anode, Fenton's reaction in the bulk, and the photolysis of recalcitrant intermediates like Fe(III)-carboxylate complexes by UVA irradiation. researchgate.net During the degradation of AR1, various aromatic intermediates, hydroxylated compounds, desulfonated derivatives, and short-chain carboxylic acids are formed before eventual mineralization to CO₂, NH₄⁺, NO₃⁻, and SO₄²⁻ ions. researchgate.net

Table 2: Performance of Different Anode Materials in Electrochemical Oxidation of Acid Red 1

| Anode Material | Process | Key Oxidizing Species | Performance Note | Reference |

|---|---|---|---|---|

| Boron-Doped Diamond (BDD) | AO-H₂O₂, EF, PEF | •OH (from water oxidation and Fenton reaction) | Superior oxidation ability and mineralization efficiency. researchgate.net | researchgate.net |

| Platinum (Pt) | AO-H₂O₂, EF, PEF | •OH (from water oxidation and Fenton reaction) | Less efficient than BDD for mineralization. researchgate.net | researchgate.net |

| Carbon Felt (as cathode) / Pt (as anode) | Electro-Fenton | •OH | 94% removal in 30 minutes for Acid Red 14. ut.ac.ir | ut.ac.ir |

Hydrogen Peroxide-Based Oxidation Strategies (e.g., H₂O₂ Photolysis)

Hydrogen peroxide (H₂O₂) is a key oxidant in many advanced oxidation processes. Its decomposition, often catalyzed by UV light (photolysis) or metal ions, generates highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.goviau.ir The UV/H₂O₂ process is a widely studied method for dye degradation. iau.irresearchgate.net The photolysis of the H-O-O-H bond by UV radiation produces •OH radicals that attack the dye molecules, leading to their decomposition. researchgate.net

For Acid Red 1, the UV/TiO₂/H₂O₂ process has demonstrated high efficiency, achieving approximately 99% dye removal under optimal conditions. iau.ir These conditions included a pH of 2.5, an H₂O₂ concentration of 10.12 mM, and a radiation time of 120 minutes for a 30 mg/L dye solution. iau.ir The efficiency of H₂O₂-based processes is strongly dependent on parameters like pH and the concentration of H₂O₂. nih.govmdpi.com For example, in a heterogeneous Fenton-like reaction using magnetic iron oxide nanoparticles (MIONPs) to catalyze H₂O₂ decomposition, the highest degradation of AR1 (99%) was achieved at a pH of 3.5. nih.gov The degradation efficiency decreased at higher pH values, which is consistent with the typical behavior of Fenton reactions. nih.gov

The combination of UV, H₂O₂, and Fe²⁺ (photo-Fenton process) is even more efficient than the UV/H₂O₂ process alone. mdpi.com The addition of Fe²⁺ accelerates the decomposition of H₂O₂ to form •OH radicals. mdpi.com The degradation mechanism of AR1 by H₂O₂-based systems involves the attack of hydroxyl radicals on the molecule, leading to the cleavage of the azo bond (N=N) and the breakdown of aromatic rings into smaller intermediates and eventually mineralized products. nih.gov

Table 3: Optimal Conditions for H₂O₂-Based Degradation of Acid Dyes

| Process | Dye | Optimal pH | Optimal H₂O₂ Conc. | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| UV/TiO₂/H₂O₂ | Acid Red 1 | 2.5 | 10.12 mM | ~99% | iau.ir |

| Heterogeneous Fenton-like (MIONPs/H₂O₂) | Acid Red 1 | 3.5 | 2 mM | 99.12% | nih.gov |

| UV/H₂O₂ | C.I. Reactive Red 141 | 4-8 | 5.88 x 10⁻³ M | ~100% (decolorization) | researchgate.net |

| Photo-Fenton (UV/H₂O₂/Fe³⁺/TiO₂) | Acid Red 114 | 2.5 | 150 mg/L | Removal rate of 0.260 mg/L/min | researchgate.net |

Exploration of Other Reactive Species (e.g., Sulfate (B86663) Radicals) in Acid Red 1 Degradation

Besides hydroxyl radicals, other reactive species like sulfate radicals (SO₄•⁻) have gained attention for the degradation of organic pollutants. Sulfate radicals possess a high redox potential, a longer half-life compared to hydroxyl radicals, and can operate over a wider pH range. These radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) by heat, UV light, or transition metals.

In the context of dye degradation, the combination of hydrodynamic cavitation with potassium persulfate (KPS), a source of sulfate radicals, has been investigated. researchgate.net While specific studies focusing solely on sulfate radical degradation of Acid Red 1 are less common, the principles are transferable from studies on similar dyes. The degradation of Acid Red 17 was studied in the presence of various scavengers to identify the primary reactive species. tandfonline.com The results indicated that chlorides, carbonates, and sulfates decreased the degradation rate, suggesting that hydroxyl radicals were the main active species in that particular sonophotocatalytic system. tandfonline.com However, this inhibitory effect also points to the potential reactivity of sulfate ions with the generated radicals, a factor to consider in treatment processes. The exploration of sulfate radical-based AOPs for Acid Red 1 specifically remains an area for further research to establish optimal conditions and degradation pathways.

Kinetic and Thermodynamic Studies of AOPs on Acid Red 1

Understanding the kinetics and thermodynamics of advanced oxidation processes is crucial for optimizing reactor design and process efficiency. Kinetic studies on the degradation of Acid Red 1 and similar azo dyes by various AOPs often reveal the reaction order and rate constants.

Thermodynamic studies provide insight into the spontaneity and energy requirements of the degradation process. The sonocatalytic degradation of Acid Red 1 using zinc sulfide-titanium dioxide nanotubes (ZnS-TNTs) was studied based on transition state theory. researchgate.net The analysis revealed that the process was endothermic and nonspontaneous, indicating that external energy (in this case, from ultrasound) is required to drive the reaction. researchgate.net The Langmuir-Hinshelwood kinetic model was found to describe the process well, with an apparent rate constant (kₐₚ) of 0.0631 min⁻¹. researchgate.net

Table 4: Kinetic and Thermodynamic Parameters for Acid Dye Degradation

| Process | Dye | Kinetic Model | Rate Constant (k) | Thermodynamic Findings | Reference |

|---|---|---|---|---|---|

| Ozonation | Acid Red-151 | Second-order | 125.8 L·mmol⁻¹·min⁻¹ (at pH 2.5) | - | tandfonline.com |

| Peroxone (O₃/H₂O₂) | Acid Red-151 | Second-order | 98.9 mM⁻¹min⁻¹ (at pH 2.5) | - | tandfonline.com |

| Sonocatalysis (ZnS-TNTs) | Acid Red 1 | Langmuir-Hinshelwood | kₐₚ = 0.0631 min⁻¹ | Endothermic, Nonspontaneous (ΔG⁰ > 0) | researchgate.net |

| Sonophotocatalysis | Acid Red 14 | Pseudo-first-order | 0.0327 min⁻¹ | - | mdpi.com |

Sonochemical and Sonocatalytic Approaches for Acid Red 1 Detoxification

Mechanism of Sonolysis in Acid Red 1 Degradation

Sonolysis, the application of ultrasound to chemical reactions, provides a unique mechanism for the degradation of pollutants like Acid Red 1. The chemical effects of ultrasound are not a result of direct interaction between the acoustic waves and the molecules. Instead, they arise from the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in the liquid. nih.gov

The collapse of these cavitation bubbles generates extreme localized conditions, creating transient "hot spots" with temperatures of several thousand Kelvin and pressures of hundreds of atmospheres. These conditions lead to two primary degradation mechanisms:

Pyrolytic Decomposition: Volatile compounds trapped inside the collapsing bubble or at the bubble-liquid interface undergo thermal decomposition.

Radical Formation: Water molecules within the hot spots are thermally dissociated into highly reactive hydroxyl radicals (•OH) and hydrogen atoms (H•). These radicals then diffuse into the bulk solution and attack the dye molecules. mdpi.comnih.gov

The efficiency of sonolysis can be significantly enhanced by combining it with catalysts, a process known as sonocatalysis. nih.govnih.gov For Acid Red 1, coupling sonolysis with zero-valent iron nanoparticles (ZVINPs) resulted in a remarkable synergistic effect. nih.gov While ZVINPs alone achieved 53% color removal in 25 minutes, the combined US/ZVINP system achieved over 95% color removal within just 5 minutes. nih.gov The ultrasound helps to keep the catalyst surface clean and active by preventing the passivation of the nanoparticles and enhancing mass transfer of the dye molecules to the catalyst surface. nih.gov Similarly, the sonocatalytic degradation of Acid Red 1 using ZnS-TNTs has been shown to be effective. researchgate.net The degradation mechanism in these systems involves the generation of reactive oxygen species on the catalyst surface, facilitated by the energy from cavitation bubble collapse. mdpi.com

Synergistic Effects of Sonocatalysis with Nanomaterials (e.g., Zero-Valent Iron Nanoparticles, Zinc Sulfide-TiO2 Nanotubes)

The combination of ultrasound, known as sonocatalysis, with various nanomaterials has demonstrated a significant synergistic effect in the degradation of Acid Red 1 (AR1). This enhancement is largely attributed to the phenomenon of acoustic cavitation, where the formation, growth, and collapse of microbubbles in the liquid medium generate localized hot spots with extreme temperatures and pressures. These conditions accelerate the production of highly reactive hydroxyl radicals (•OH), the primary species responsible for the oxidative degradation of organic pollutants.

Research into the sonocatalytic degradation of AR1 has highlighted the efficacy of specific nanomaterials in augmenting this process. For instance, the use of zero-valent iron nanoparticles (ZVINPs) in conjunction with ultrasound has been shown to dramatically increase the rate of decolorization and mineralization of AR1. In one study, while ZVINPs alone achieved 53.0% color removal and 48.5% Total Organic Carbon (TOC) reduction after 25 minutes, the coupled US/ZVINP system achieved over 95% color removal in just 5 minutes. nih.gov This marked improvement is due to the synergistic action where ultrasound prevents the agglomeration of ZVINPs, thereby maintaining a high surface area for reaction, and also facilitates the generation of reactive species. nih.gov

Similarly, sonochemically synthesized zinc sulfide-titanium dioxide nanotubes (ZnS-TNTs) have been employed as effective sonocatalysts for AR1 degradation. researchgate.netdownloadmaghaleh.com The tubular structure and high surface area of TNTs, combined with the properties of ZnS, create a potent catalytic system under ultrasonic irradiation. downloadmaghaleh.com The cavitation effect of ultrasound enhances the catalytic activity of the ZnS-TNTs, leading to efficient degradation of the dye. researchgate.netdownloadmaghaleh.com The synergistic effect in sonophotocatalysis is also attributed to the increased production of reactive radicals and improved mass transfer of pollutants to the catalyst's surface. mdpi.com

The mechanism behind the synergistic enhancement involves multiple factors. Ultrasound not only increases the mass transfer of the dye molecules to the catalyst surface but also continuously cleans and activates the catalyst surface by removing adsorbed intermediates. mdpi.com Furthermore, the localized high temperatures and pressures from cavitation can lead to the thermal decomposition of water molecules on the catalyst surface, generating additional hydroxyl radicals that contribute to the degradation of AR1. nih.gov

Influence of Ultrasonic Parameters on Degradation Kinetics

The efficiency and kinetics of the sonocatalytic degradation of Acid Red 1 are significantly influenced by various ultrasonic parameters, including power, frequency, and irradiation time. The degradation rate generally increases with an increase in ultrasonic power. For example, in the sonocatalytic degradation of AR1 using zinc sulfide-titanium dioxide nanotubes (ZnS-TNTs), an ultrasonic power of 75 W was found to be optimal, leading to over 75% degradation in 20 minutes under specific conditions. researchgate.netdownloadmaghaleh.com

The degradation process often follows specific kinetic models. The Langmuir-Hinshelwood model has been successfully applied to describe the kinetics of the sonocatalytic degradation of AR1 in the presence of ZnS-TNTs, with an apparent rate constant (kₐₚ) of 0.0631 min⁻¹. researchgate.netdownloadmaghaleh.com This indicates that the reaction rate is dependent on the concentration of the dye adsorbed onto the catalyst surface.

The general mechanism of sonocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) from the sonolysis of water. These radicals are powerful oxidizing agents that can break down the complex structure of the AR1 molecule. The presence of a catalyst enhances the production of these radicals and provides active sites for the degradation reactions to occur. The degradation of polysaccharides by ultrasound has been shown to be a non-random process where cavitation leads to increased temperature, pressure, and shear forces, which in turn break down the molecular chains. nih.gov Free radicals induced by this process can further promote the cleavage of molecules. nih.gov

The structural characteristics of the dye molecule are altered during the degradation process, leading to the formation of various intermediates and eventually, mineralization into simpler inorganic compounds. The degradation kinetics are also influenced by the initial concentration of the dye, the catalyst dosage, and the pH of the solution.

Adsorption-Based Removal of Acid Red 1 from Aqueous Solutions

Development and Characterization of Novel Adsorbent Materials (e.g., Chitosan-iso-vanillin, Modified Agricultural Wastes)

The development of low-cost and effective adsorbents is a significant area of research for the removal of Acid Red 1 from wastewater. Among the promising materials are modified biopolymers and agricultural wastes.

Chitosan-iso-vanillin: Chitosan (B1678972), a biopolymer derived from chitin, has been chemically modified to enhance its adsorption capacity for anionic dyes like Acid Red 1. One such modification involves the reaction of chitosan with iso-vanillin to form a Schiff base, creating chitosan-iso-vanillin. semanticscholar.orgupi.eduresearchgate.netkjpupi.id This modification introduces new functional groups and increases the number of active sites available for dye binding. Characterization of this material reveals a porous structure with a high affinity for AR1 molecules. The adsorption process is rapid, with approximately 90% of the dye being removed within the first 90 minutes of contact. semanticscholar.orgresearchgate.net

Modified Agricultural Wastes: Agricultural byproducts represent a readily available and inexpensive source for adsorbent production. Various agricultural wastes, such as orange and banana peels, have been investigated for their potential to remove Acid Red 1. irjet.net These materials can be used in their natural form or modified through physical or chemical treatments to improve their adsorption properties. For instance, increasing the agitation speed during the adsorption process with orange and banana peels has been shown to increase the percentage of dye removal. irjet.net The effectiveness of these materials is attributed to the presence of functional groups like hydroxyl and carboxyl groups on their surfaces, which can interact with the dye molecules. However, the adsorption capacity of these materials is generally lower than that of commercially available activated carbon. researchgate.net

Equilibrium Adsorption Isotherms for Acid Red 1 (e.g., Langmuir, Freundlich, Temkin Models)

Adsorption isotherms are crucial for describing the equilibrium relationship between the amount of Acid Red 1 adsorbed onto a material and its remaining concentration in the solution at a constant temperature. The Langmuir, Freundlich, and Temkin models are commonly used to analyze this equilibrium data.

The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. wikipedia.org It is often found to be a good fit for the adsorption of AR1 on various adsorbents, including chitosan-iso-vanillin and multiwalled carbon nanotubes. upi.edusemanticscholar.org For chitosan-iso-vanillin, the maximum monolayer adsorption capacity (qₘₐₓ) was determined to be 555.556 mg/g at pH 3. semanticscholar.orgupi.eduresearchgate.net

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and assumes that the adsorption energy is not uniform. researchgate.netresearchgate.net This model often provides the best fit for the removal of AR1 using chemically modified chitosan, suggesting that the adsorption occurs on heterogeneous surfaces with multilayer adsorption. semanticscholar.orgupi.eduresearchgate.net

The Temkin isotherm considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. wikipedia.orgyoutube.comscielo.br This model has also been applied to the adsorption of AR1, providing insights into the heat of adsorption and the adsorbent-adsorbate interactions. semanticscholar.orgresearchgate.net

The suitability of each isotherm model depends on the specific adsorbent and experimental conditions. A comparison of the correlation coefficients (R²) obtained from fitting the experimental data to these models helps in determining the most appropriate model to describe the adsorption process.

Interactive Data Table: Adsorption Isotherm Parameters for Acid Red 1

| Adsorbent | Isotherm Model | qₘₐₓ (mg/g) | Kₗ (L/mg) | K₣ ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |

| Chitosan-iso-vanillin | Langmuir | 555.556 | - | - | - | - | semanticscholar.orgupi.eduresearchgate.net |

| Chitosan-iso-vanillin | Freundlich | - | - | - | - | > Langmuir | semanticscholar.orgupi.eduresearchgate.net |

| Multiwalled Carbon Nanotubes | Langmuir | 166.67 | - | - | - | 0.985 | semanticscholar.org |

| Multiwalled Carbon Nanotubes | Freundlich | - | - | - | - | < 0.985 | semanticscholar.org |

| Multiwalled Carbon Nanotubes | Temkin | - | - | - | - | 0.982 | semanticscholar.org |

| Parthenium hysterophorus L. | Langmuir | - | - | - | - | Best fit | researchgate.net |

| Preformed Ferric Chloride Flocs | Langmuir | 250 | - | - | - | - | inpressco.com |

| Preformed Aluminium Sulphate Flocs | Langmuir | 32.26 | - | - | - | - | inpressco.com |

| Preformed Ferrous Sulphate Flocs | Langmuir | 6.623 | - | - | - | - | inpressco.com |

Kinetic Analysis of Acid Red 1 Adsorption (e.g., Pseudo-First-Order, Pseudo-Second-Order, Intraparticle Diffusion)

The study of adsorption kinetics provides valuable insights into the rate and mechanism of the removal of Acid Red 1 from aqueous solutions. Several kinetic models are employed to analyze the experimental data.

The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of unoccupied sites. The pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. For the adsorption of AR1, the pseudo-second-order kinetic model often provides a better correlation with the experimental data compared to the pseudo-first-order model, indicating that chemical adsorption is a significant part of the process. semanticscholar.orgnih.gov For instance, in the adsorption of AR1 onto a cyanoguanidine-modified chitosan adsorbent, the pseudo-second-order model was found to be the most suitable.

The intraparticle diffusion model is used to identify the diffusion mechanism and the rate-controlling step. The model suggests that if the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. However, for the adsorption of AR1 on materials like chitosan-iso-vanillin, the plot shows multiple linear regions, indicating that intraparticle diffusion is not the only rate-determining step and that a chemical reaction also plays a role. semanticscholar.orgupi.eduresearchgate.net This suggests a multi-step adsorption process, likely involving surface adsorption followed by diffusion into the pores of the adsorbent. frontiersin.org

Interactive Data Table: Kinetic Parameters for Acid Red 1 Adsorption

| Adsorbent | Kinetic Model | k₁ (min⁻¹) | k₂ (g/mg·min) | R² | Reference |

| Chitosan-iso-vanillin | Pseudo-first-order | - | - | - | researchgate.net |

| Chitosan-iso-vanillin | Pseudo-second-order | - | - | > Pseudo-first-order | researchgate.net |

| Multiwalled Carbon Nanotubes | Pseudo-second-order | - | - | 0.999 | semanticscholar.org |

| Parthenium hysterophorus L. | Pseudo-first-order | - | - | Best fit | researchgate.net |

| Granular Ferric Hydroxide | Pseudo-second-order | - | - | Good fit | nih.gov |

Thermodynamic Characterization of Acid Red 1 Adsorption Processes

Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are essential for understanding the nature and feasibility of the Acid Red 1 adsorption process. These parameters are typically calculated from the variation of the adsorption equilibrium constant with temperature.

The Gibbs free energy change (ΔG°) indicates the spontaneity of the adsorption process. A negative value of ΔG° signifies a spontaneous and feasible adsorption process. For the adsorption of AR1 onto various materials, including montmorillonitic clay, the ΔG° values are often negative, confirming the spontaneous nature of the adsorption. aku.edu.tr

The enthalpy change (ΔH°) provides information about the endothermic or exothermic nature of the adsorption. A negative ΔH° value indicates an exothermic process, where adsorption is more favorable at lower temperatures. youtube.com Conversely, a positive ΔH° suggests an endothermic process, favored by an increase in temperature. The adsorption of AR1 on chitosan-iso-vanillin has been found to be an exothermic process. semanticscholar.orgupi.eduresearchgate.net The magnitude of ΔH° can also give an indication of whether the adsorption is physical (typically 2.1–20.9 kJ/mol) or chemical (80–200 kJ/mol).

The entropy change (ΔS°) reflects the change in randomness at the solid-solution interface during the adsorption process. A positive ΔS° value suggests an increase in the randomness at the interface during adsorption, which can occur if the adsorbate molecules displace a larger number of water molecules from the adsorbent surface. youtube.com

The thermodynamic investigations of AR1 adsorption on chitosan-iso-vanillin suggest that the process is favorable and exothermic in nature. semanticscholar.orgupi.eduresearchgate.net Similarly, studies on the adsorption of AR1 onto Parthenium hysterophorus L. have indicated a spontaneous and exothermic process. researchgate.net

Bioremediation and Enzymatic Degradation of Acid Red 1

Bioremediation presents an eco-friendly and cost-effective alternative for the treatment of textile effluents containing recalcitrant dyes like Acid Red 1. This approach utilizes the metabolic potential of microorganisms and their enzymes to break down the complex dye structures into simpler, less toxic compounds.

Isolation and Characterization of Microbial Strains for Acid Red 1 Biodegradation (e.g., Acinetobacter radioresistens, Aspergillus tabacinus)

The successful bioremediation of Acid Red 1 hinges on the identification and isolation of potent microbial strains capable of decolorizing and degrading this specific azo dye. Researchers typically source these microorganisms from environments chronically exposed to dye pollution, such as industrial wastewater and contaminated soil, which fosters the evolution of microbes adapted to these xenobiotic compounds. eeer.orgneptjournal.comijans.org

Several bacterial and fungal species have been identified for their efficacy in degrading Acid Red 1 and other structurally similar azo dyes. The isolation process often involves enrichment cultures in minimal salt media where the dye is the sole carbon or nitrogen source, followed by purification on solid media. neptjournal.comijans.org Characterization of these isolates relies on morphological and biochemical assays, and more definitively, on molecular techniques like 16S rRNA gene sequencing for bacteria and ITS sequencing for fungi. tandfonline.comnih.gov

Notable examples include:

Acinetobacter radioresistens : A bacterial strain isolated from textile industry effluent has demonstrated high efficiency in degrading various aromatic hydrocarbons and dyes. omicsonline.orgnih.gov It has been reported to decolorize Acid Red dye effectively, with studies standardizing parameters like pH, temperature, and dye concentration to maximize its degradation capability. omicsonline.orgresearchgate.net

Aspergillus tabacinus : A fungal strain, LZ-M, was isolated and shown to degrade Acid Red 73 (a structurally similar azo dye) with a high decolorization rate under anaerobic conditions, despite being an aerobic fungus. biorxiv.orgresearchgate.net This highlights the diverse metabolic capabilities within the fungal kingdom for azo dye remediation.

Stenotrophomonas sp. : Strain BHUSSp X2, isolated from dye-contaminated soil from the carpet industry, was found to decolorize 97% of C.I. Acid Red 1 at a concentration of 200 mg/L within just 6 hours under optimal static conditions. nih.gov

Bacillus megaterium : A strain identified as KY848339.1, isolated from textile wastewater, could remove 91% of Acid Red 337 (another azo dye) at a concentration of 500 mg/L within 24 hours. tandfonline.com

| Microbial Strain | Type | Source of Isolation | Degradation Capability | Reference |

|---|---|---|---|---|

| Acinetobacter radioresistens | Bacteria | Textile Industry Soil/Effluent | Effectively degrades Acid Red dye; decolorization of 500 ppm up to 90%. | omicsonline.orgresearchgate.net |

| Aspergillus tabacinus LZ-M | Fungus | Low-nutrient wastewater | Degraded Acid Red 73 with 90.28% decolorization at 400 mg/L anaerobically. | biorxiv.orgresearchgate.net |

| Stenotrophomonas sp. BHUSSp X2 | Bacteria | Dye Contaminated Soil (Carpet Industry) | 97% decolorization of 200 mg/L C.I. Acid Red 1 in 6 hours. | nih.gov |

| Bacillus megaterium KY848339.1 | Bacteria | Textile Wastewater Effluent | 91% removal of 500 mg/L Acid Red 337 in 24 hours. | tandfonline.com |

Identification and Function of Key Enzymes in Azo Dye Cleavage (e.g., Azoreductase, Laccase, Peroxidase)

The microbial degradation of azo dyes is an enzymatic process, primarily mediated by a class of enzymes known as oxidoreductases. researchgate.net The initial and most critical step in the breakdown of azo dyes like Acid Red 1 is the cleavage of the nitrogen-nitrogen double bond (-N=N-). Several key enzymes are responsible for this action. researchgate.netbiorxiv.org

Azoreductase : This is widely regarded as the key enzyme for azo dye degradation. omicsonline.orgresearchgate.net Azoreductases catalyze the reductive cleavage of the azo linkage, typically under anaerobic or microaerophilic conditions. researchgate.net This reaction breaks the dye molecule into smaller aromatic amines, which are often colorless but may require further degradation. omicsonline.orgresearchgate.net These enzymes are flavoenzymes and require a redox coenzyme, most commonly NADH, as an electron donor to facilitate the reduction. omicsonline.orgresearchgate.net The azoreductase from Acinetobacter radioresistens, for example, has been shown to catalyze the reductive cleavage of the azo bond in Acid Red 37. omicsonline.org

Laccase : Laccases are multi-copper-containing oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, including azo dyes. biorxiv.orgnih.gov Unlike azoreductases, laccases are oxidative enzymes and can function under aerobic conditions. fao.org They can decolorize azo dyes, and their efficiency can be significantly enhanced by the presence of small molecules called redox mediators. nih.gov

Peroxidases : This group of enzymes, including lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), are heme-containing proteins that use hydrogen peroxide (H₂O₂) as an oxidant to degrade a broad spectrum of substrates. nih.gov They have a high oxidative capacity and can oxidize azo dyes, leading to their decolorization and degradation. nih.govfao.org

| Enzyme | Enzyme Class | Mechanism of Action | Required Cofactors/Co-substrates | Optimal Condition | Reference |

|---|---|---|---|---|---|

| Azoreductase | Oxidoreductase (Reductase) | Reductive cleavage of the azo bond (-N=N-). | NADH, NADPH, FADH2 | Anaerobic/Microaerophilic | omicsonline.orgresearchgate.net |

| Laccase | Oxidoreductase (Oxidase) | Oxidation of phenolic and aromatic substrates. | Copper ions (integral part) | Aerobic | nih.govfao.org |

| Peroxidase (e.g., LiP, MnP) | Oxidoreductase (Peroxidase) | Oxidation of substrates using H₂O₂. | Heme prosthetic group, H₂O₂ | Aerobic | nih.gov |

Mechanistic Pathways of Aerobic and Anaerobic Biodegradation

The biodegradation of Acid Red 1 can proceed through different mechanistic pathways depending on the presence or absence of oxygen.

Anaerobic Biodegradation : This is often the initial and most rapid phase of color removal. pw.live Under anaerobic conditions, the primary mechanism is the reductive cleavage of the azo bond by azoreductase enzymes. researchgate.net This step breaks the chromophore of the dye, resulting in decolorization. The dye molecule is split into intermediate aromatic amines. For instance, the anaerobic degradation of Acid Red 73 by Aspergillus tabacinus LZ-M was shown to reduce the dye into 2-hydroxynaphthalene and aniline (B41778). biorxiv.orgresearchgate.net While this process is effective for decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye and require subsequent aerobic treatment for complete mineralization. nih.gov

Aerobic Biodegradation : Under aerobic conditions, the degradation pathway is different. pw.live While some aerobic azoreductases exist, the primary aerobic mechanism often involves oxidative enzymes like laccases and peroxidases. nih.gov These enzymes can directly attack the aromatic rings of the dye molecule. However, a more common and effective strategy is a sequential anaerobic-aerobic process. After the initial anaerobic reductive cleavage into aromatic amines, these intermediates are then subjected to aerobic conditions. Aerobic microorganisms utilize oxygenases to catalyze the opening of the aromatic rings, breaking them down into aliphatic compounds (like organic acids) that can then enter central metabolic pathways (e.g., the Krebs cycle) and be completely mineralized to carbon dioxide (CO₂) and water. tandfonline.comnih.gov

Metabolite Analysis and Biotransformation Products in Microbial Systems

To confirm the complete degradation of Acid Red 1 and assess the detoxification process, it is crucial to identify the intermediate and final products of biotransformation. This is achieved using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), and Gas Chromatography-Mass Spectrometry (GC-MS). nih.govomicsonline.org

Studies on the biodegradation of Acid Red dyes by various microorganisms have identified several metabolites:

In the degradation of C.I. Acid Red 1 by Stenotrophomonas sp. BHUSSp X2, GC-MS analysis identified the formation of aromatic amines as intermediate products, which were further degraded into simpler, non-toxic compounds. nih.gov

LC-MS analysis of the degradation of Acid Red 37 by Acinetobacter radioresistens revealed that the purified azoreductase catalyzed a symmetric cleavage of the azo bond. omicsonline.org The resulting products were identified as 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. omicsonline.org

The degradation of Acid Red 73 by Aspergillus tabacinus LZ-M was shown to produce 2-hydroxynaphthalene and aniline, which were then further mineralized into CO₂. biorxiv.org

The biodegradation of Acid Red 337 by Bacillus megaterium resulted in the formation of small aliphatic compounds and CO₂, indicating complete degradation of the parent dye. tandfonline.com

| Parent Dye | Microorganism | Identified Metabolites/Products | Analytical Technique | Reference |

|---|---|---|---|---|

| Acid Red 37 | Acinetobacter radioresistens | 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol, 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol | LC-MS | omicsonline.org |

| C.I. Acid Red 1 | Stenotrophomonas sp. BHUSSp X2 | Aromatic amines, further degraded to simpler compounds | GC-MS, HPLC, FTIR | nih.gov |

| Acid Red 73 | Aspergillus tabacinus LZ-M | 2-hydroxynaphthalene, Aniline, CO₂ | - | biorxiv.org |

| Acid Red 337 | Bacillus megaterium | Small aliphatic compounds, CO₂ | LC-MS | tandfonline.com |

Application of Immobilized Microbial and Enzymatic Systems for Acid Red 1 Treatment

While the use of free microbial cells or enzymes is effective, their application in large-scale industrial bioreactors can be challenging due to issues like washout, difficult separation from the treated effluent, and low operational stability. Immobilization offers a robust solution to these problems. researchgate.net

Immobilization involves entrapping or attaching microbial cells or enzymes to a solid support matrix. This technique provides several key advantages:

Enhanced Stability : Immobilization protects cells and enzymes from harsh environmental conditions like pH and temperature fluctuations, increasing their operational stability.

Reusability : The biocatalyst can be easily retained and reused for multiple treatment cycles, significantly reducing operational costs. researchgate.net

Continuous Operation : Immobilized systems are ideal for use in continuous flow bioreactors, allowing for uninterrupted wastewater treatment. researchgate.net

Higher Cell Densities : Immobilization allows for high concentrations of microbial biomass within the reactor, leading to higher degradation rates.

Various materials, including natural polymers (e.g., alginate, chitosan) and synthetic polymers, have been used as supports for immobilizing cells and enzymes for dye degradation. Iminodiacetic acid (IDA) has been immobilized on various supports to chelate metal ions, and similar strategies can be applied to bind and stabilize enzymes for environmental remediation. mdpi.com The use of immobilized enzymes, such as lipase (B570770) from Candida antarctica in industrial processes, demonstrates the potential and advantages of this technology, which can be extended to enzymes like laccases and peroxidases for treating dye effluents containing Acid Red 1. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Acid Red 1 Research

Chromatographic Methodologies for Acid Red 1 and its Derivatives

Chromatography is a fundamental technique for separating the components of a mixture. For a nonvolatile and thermally unstable compound like Acid Red 1, liquid chromatography is the method of choice. epa.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of synthetic dyes like Acid Red 1. researchgate.net It offers robust and reliable methods for separating this dye from complex sample matrices. Various HPLC approaches have been developed to optimize the retention and resolution of Acid Red 1 and similar sulfonated azo dyes.

BIST™ Method: A novel HPLC method utilizing Bidentate Isocratic Separation Technology (BIST™) has been developed for the analysis of Acid Red 1. sielc.com This technique allows for the retention of the ionized Acid Red 1 on a negatively-charged, cation-exchange BIST™ A column. sielc.com The key to this retention is a multi-charged positive buffer, which acts as a bridge between the negatively charged dye and the negatively charged column surface, coupled with a mobile phase high in organic solvent to reduce analyte solvation. sielc.com This method enables the retention and subsequent UV detection of Acid Red 1 at 270 nm. sielc.com

Ion-Pair HPLC: Ion-pair chromatography (IPC) is a variation of reversed-phase HPLC that is particularly useful for separating charged analytes like Acid Red 1. technologynetworks.com In this technique, an ion-pairing reagent with a charge opposite to the analyte is added to the mobile phase. technologynetworks.com This forms a neutral, hydrophobic ion-pair that can be retained and separated on a non-polar stationary phase, such as a C18 or C8 column. technologynetworks.com For acidic compounds like Acid Red 1, a quaternary ammonium (B1175870) salt can be used as the ion-pairing reagent. The retention of the analyte can be controlled by adjusting the type and concentration of the ion-pairing reagent and the organic modifier in the mobile phase. technologynetworks.com

RP-HPLC: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of various dyes. For sulfonated azo dyes, an RP-ODS (octadecylsilane) stationary phase is often employed. najah.edu The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724), and a buffer solution. najah.edusielc.com For instance, a method for separating several sulfonated azo dyes, including those similar in structure to Acid Red 1, utilized a mobile phase of acetonitrile and a phosphate (B84403) buffer. najah.edu The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

Table 1: Comparison of HPLC Methodologies for Acid Red 1 Analysis

| HPLC Method | Principle | Stationary Phase Example | Mobile Phase Components | Detection |

|---|---|---|---|---|

| BIST™ Method | Utilizes a multi-charged positive buffer to bridge the negatively charged analyte to a negatively charged cation-exchange column. sielc.com | BIST™ A (cation-exchange) sielc.com | Acetonitrile, TMDAP formate (B1220265) buffer sielc.com | UV (270 nm) sielc.com |

| Ion-Pair HPLC | An ion-pairing reagent forms a neutral, hydrophobic complex with the charged analyte, allowing for retention on a reversed-phase column. technologynetworks.com | C18 or C8 technologynetworks.com | Acetonitrile, Water, Quaternary ammonium salt (for acidic analytes) technologynetworks.com | UV technologynetworks.com |

| RP-HPLC | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. sielc.com | RP-ODS (octadecylsilane) najah.edu | Acetonitrile, Water, Buffer (e.g., phosphate or formic acid) najah.edusielc.com | UV/Vis najah.edu |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering improvements in speed, resolution, and sensitivity over traditional HPLC. This is achieved by using columns packed with sub-2µm particles, which leads to higher separation efficiency. UHPLC systems are designed to operate at higher pressures to accommodate the smaller particle sizes.

The application of UHPLC has been established for the rapid detection of various synthetic colorants, including acidic industrial dyes, in samples like sports drinks. aidic.it These methods are noted for their sensitivity, efficiency, and excellent separation capabilities, making them suitable for routine testing. aidic.it A study on the analysis of 12 synthetic colorants demonstrated the capability of a UHPLC system to achieve simultaneous analysis. jasco-global.com While this particular study did not focus solely on Acid Red 1, it included other red dyes and highlights the potential of UHPLC for complex dye mixture analysis. jasco-global.com The enhanced resolution of UHPLC is particularly beneficial for separating isomeric compounds and resolving trace impurities from the main dye peak.

While Acid Red 1 itself is non-volatile and not suitable for Gas Chromatography (GC), this technique is invaluable for identifying volatile products that may result from its degradation. epa.govresearchgate.net The photooxidation of dyes, for example, can lead to the breakdown of the larger dye molecule into smaller, more volatile compounds. researchgate.net

GC coupled with Mass Spectrometry (GC-MS) is a powerful tool for this purpose. researchgate.netphcog.com In this technique, the volatile compounds are separated in the gas phase by the GC column and then directly introduced into the mass spectrometer for identification based on their mass spectra. phcog.com For instance, in the study of the degradation of C.I. Reactive Orange 16, GC-MS was used to identify degradation products such as 6-acetylamino-3-amino-naphthalene-2-sulfonic acid, N-(3,4-bis-hydroxymethyl-phenyl)-acetamide, and phthalic acid. researchgate.net This approach allows for the elucidation of degradation pathways by identifying the intermediate and final volatile products. researchgate.net The analysis of volatile components in various matrices, such as beef fat, has also been successfully performed using GC-MS after an initial extraction step. nih.gov

Mass Spectrometry for Structural Elucidation of Acid Red 1 and Its Degradation Products

Mass spectrometry (MS) is an indispensable tool for obtaining structural information about molecules by measuring their mass-to-charge ratio. youtube.com When coupled with a separation technique like liquid chromatography, it provides a powerful platform for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective technique for the identification and quantification of dyes and their degradation products in environmental and food samples. epa.govresearchgate.net The combination of LC's separation power with the specificity of MS allows for the analysis of target compounds even in complex matrices. researchgate.net

For sulfonated azo dyes like Acid Red 1, electrospray ionization (ESI) in negative ion mode is a commonly used and suitable ionization technique because these compounds are already negatively charged in solution. researchgate.net LC-MS methods have been developed for the simultaneous determination of multiple water-soluble azo dyes in beverages. researchgate.net In the analysis of degradation products, LC-MS can be used to track the disappearance of the parent dye and the appearance of new peaks corresponding to breakdown products. For example, the biodegradation of Acid Red 337 was monitored using LC-MS, which showed the parent peak at a specific retention time and mass-to-charge ratio, and subsequent peaks at different retention times corresponding to its degradation products. researchgate.net The high-resolution mass spectrometry (HRMS) capabilities of instruments like the Orbitrap provide highly accurate mass measurements, which aids in the confident identification of unknown compounds. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers enhanced specificity and sensitivity compared to single-stage MS, making it the gold standard for trace quantitative analysis and metabolite identification. youtube.comyoutube.com This technique involves the selection of a specific precursor ion (the parent molecule), its fragmentation, and the analysis of the resulting product ions. youtube.com This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in compound identification and quantification, even at very low concentrations. youtube.com

LC-MS/MS is particularly valuable for metabolite profiling, which is essential for understanding the biotransformation of compounds like Acid Red 1. youtube.com The technique allows for the detection and structural characterization of metabolites formed in biological systems. youtube.com For instance, LC-MS/MS methods have been developed for the analysis of drugs and their metabolites in various biological matrices, including urine, liver, and kidney. nih.gov The fragmentation patterns obtained from MS/MS spectra provide crucial information for elucidating the structure of unknown metabolites. mdpi.com Although direct studies on Acid Red 1 metabolite profiling using LC-MS/MS are not extensively detailed in the provided context, the principles and applications in analogous fields, such as the analysis of other organic acids and their metabolites, demonstrate the powerful capabilities of this technique. nih.gov

Identification of Aromatic Amine Byproducts and Other Cleavage Products

The degradation of Acid Red 1, particularly through the cleavage of its characteristic azo bond (-N=N-), results in the formation of various smaller aromatic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique utilized for the separation and identification of these degradation products. mersin.edu.trnih.gov

During oxidative degradation processes, the cleavage of the azo group and subsequent hydroxylation can lead to the formation of several byproducts. mersin.edu.tr In studies involving modified subcritical water, GC-MS analysis identified key degradation products. mersin.edu.tr Similarly, research on the electro-Fenton and photoelectro-Fenton treatment of Acid Red 1 has also utilized GC-MS to identify intermediates. researchgate.netsrce.hr The breakdown of the dye molecule is often initiated by the attack of hydroxyl radicals on the azo linkage, leading to the formation of aromatic amines and other derivatives. researchgate.net

A proposed degradation pathway for Acid Red 1 suggests the initial cleavage of the azo bond, which can lead to the formation of compounds such as aniline (B41778) and 8-aminonaphthalene-1,3-diol. mersin.edu.tr Further oxidation of aniline may result in the formation of nitrobenzene. mersin.edu.tr The identification of these products is critical for assessing the detoxification of the dye, as some aromatic amines are known to be hazardous. researchgate.net

Below is a table summarizing the degradation intermediates of Acid Red 1 identified through GC-MS analysis in various studies.

| Identified Product | Molecular Formula (where available) | Analytical Method | Degradation Process |

| 8-aminonaphthalene-1,3-diol | C₁₀H₉NO₂ | GC-MS | Modified Subcritical Water |

| Aniline | C₆H₇N | GC-MS | Modified Subcritical Water |

| Nitrobenzene | C₆H₅NO₂ | GC-MS | Modified Subcritical Water |

| Nitrophenol | C₆H₅NO₂ | SERS | Heterogeneous Fenton-like |

This table is generated based on data from scientific research articles. mersin.edu.trnih.gov

Vibrational and Electronic Spectroscopic Techniques for Acid Red 1 Studies

UV-Visible Spectroscopy for Decolorization Kinetics and Concentration Monitoring

UV-Visible spectroscopy is a fundamental tool for monitoring the decolorization of Acid Red 1 solutions during various treatment processes. The intensity of the color of the dye solution is directly related to its concentration, which can be quantified by measuring the absorbance at its wavelength of maximum absorption (λmax). For Acid Red 1, the primary visible absorption band, which is responsible for its red color, is centered at approximately 505 nm. researchgate.netnih.gov The degradation of the dye is observed by the decrease in the intensity of this peak over time.

This technique is widely used to assess the efficiency of degradation methods such as heterogeneous Fenton-like reactions, where decolorization of up to 99% has been recorded. nih.gov The rate of decolorization, a key parameter in kinetic studies, is determined by tracking the change in absorbance at λmax over the course of the reaction. mersin.edu.tr In addition to the main visible peak, UV-Vis spectra of Acid Red 1 also show absorption bands in the UV region, typically around 240 nm and 280 nm, which are attributed to the benzene (B151609) and naphthalene (B1677914) rings within its structure. researchgate.net The disappearance of these peaks can indicate the breakdown of the aromatic structures of the dye molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis and Catalyst Characterization

Fourier Transform Infrared (FTIR) spectroscopy is employed to investigate changes in the chemical structure of Acid Red 1 during degradation and to characterize the materials used as catalysts. nih.gov By analyzing the vibrational frequencies of chemical bonds, FTIR can confirm the disappearance of characteristic bonds of the dye and the appearance of new bonds corresponding to degradation products.

In studies of Acid Red 1 degradation, the FTIR spectrum of the original dye shows characteristic peaks for its functional groups. Following treatment, the reduction or complete disappearance of the peak associated with the azo bond (-N=N-) is a clear indicator of the dye's degradation. nih.gov Concurrently, the emergence of new peaks can provide evidence for the formation of intermediate products.

FTIR is also instrumental in the characterization of catalysts, such as magnetic iron oxide nanoparticles (MIONPs), used in Fenton-like reactions. nih.gov The spectra can confirm the composition and surface chemistry of the synthesized nanoparticles, which is crucial for understanding their catalytic activity.

Raman Spectroscopy and Surface Enhanced Raman Spectroscopy (SERS) for Intermediate Species Detection

Raman spectroscopy, and particularly its enhanced version, Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for detecting and identifying transient intermediate compounds formed during the degradation of Acid Red 1. nih.gov SERS is especially powerful for studying reactions occurring on the surface of metallic nanoparticles, which are often used as catalysts.

In the catalytic degradation of Acid Red 1 using iron oxide nanoparticles, SERS was successfully used to detect intermediary compounds. nih.gov The analysis showed the disappearance of the vibrational signal for the N=N group and the appearance of a signal for the NO₂ group, indicating the cleavage of the azo bond and the formation of nitrophenol. nih.gov The technique also detected signals for the SO₂OH group in other intermediate compounds, providing detailed insight into the degradation mechanism at a molecular level. nih.gov

X-ray Diffraction (XRD) for Crystalline Structure Analysis of Catalysts and Adsorbents

X-ray Diffraction (XRD) is a critical technique for analyzing the crystalline structure of materials used as catalysts or adsorbents in the treatment of Acid Red 1. The XRD pattern provides a fingerprint of the crystalline phases present in a material, allowing for their identification and the determination of properties like crystal size and purity.

For instance, in the synthesis of magnetic iron oxide nanoparticles (MIONPs) for the degradation of Acid Red 1, XRD was used to confirm their structure. The resulting powder patterns were indexed to the inverse spinel structure of magnetite, confirming the successful synthesis of the desired catalytic material. nih.gov This structural information is vital as the catalytic efficiency of nanoparticles is often highly dependent on their crystalline phase and size. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) is used to visualize the surface morphology and microstructure of catalysts and adsorbents involved in Acid Red 1 removal. SEM images provide direct information about the shape, size, and surface texture of these materials, which are critical factors influencing their reactivity and adsorption capacity.

In studies involving MIONPs as catalysts, SEM combined with Energy Dispersive X-ray Spectroscopy (EDS) was used to analyze the nanoparticles. nih.gov SEM analysis helped to determine the morphology of the particles, while EDS confirmed their elemental composition. nih.gov This characterization is essential for correlating the physical properties of the catalyst with its performance in the dye degradation process. nih.gov

Complementary Analytical Methods for Process Monitoring

In the study of Acid Red 1 degradation, monitoring the disappearance of the dye's color is only the first step. To ensure that the complex organic molecule is not just transformed into other, potentially harmful, colorless organic intermediates, researchers employ complementary analytical methods. These techniques provide a broader assessment of the degradation process by quantifying the total amount of organic substances in the sample. Total Organic Carbon (TOC) and Chemical Oxygen Demand (COD) are two such critical parameters used to evaluate the extent of mineralization and the efficiency of the oxidation process, respectively.

Total Organic Carbon (TOC) Analysis for Mineralization Assessment

Total Organic Carbon (TOC) analysis is a fundamental method for assessing the ultimate degradation, or mineralization, of an organic compound like Acid Red 1. wikipedia.orgelgalabwater.com Mineralization is the complete conversion of organic molecules into stable inorganic substances such as carbon dioxide (CO₂), water (H₂O), and mineral acids. A reduction in TOC concentration is direct evidence that the carbon atoms from the dye's molecular structure have been fully oxidized and removed from the solution as CO₂, signifying true degradation rather than mere transformation. wikipedia.org

The analysis measures the total amount of carbon bound in organic compounds within an aqueous sample. elgalabwater.com Modern TOC analyzers typically operate through one of two main principles: high-temperature combustion or chemical oxidation (e.g., using persulfate with heat or UV light). elgalabwater.comgtiit.edu.cnualberta.ca In both methods, the organic carbon in the sample is oxidized to CO₂. This resulting CO₂ is then detected and quantified, most commonly by a non-dispersive infrared (NDIR) detector. ualberta.ca To ensure accuracy, the inorganic carbon (IC), such as carbonates and bicarbonates, is typically removed by acidification and sparging before the oxidation step, a method referred to as measuring Non-Purgeable Organic Carbon (NPOC). wikipedia.orgualberta.ca

In research concerning the degradation of azo dyes, TOC analysis is crucial for validating the effectiveness of a treatment technology. For instance, in studies involving advanced oxidation processes (AOPs) like ozonation, a significant decrease in the TOC value confirms the mineralization of the dye molecules. Research on the ozonation of azo dyes has shown that while decolorization can be rapid, the reduction in TOC is often slower, indicating the formation of colorless organic intermediates that are subsequently mineralized over a longer treatment time. researchgate.net Similarly, in Fenton-like reactions used to degrade Acid Red 1, TOC measurements are essential to confirm that the catalytic process leads to complete breakdown of the dye. nih.gov

Table 1: Example of TOC Reduction during Photocatalytic Degradation of Acid Red 1

| Treatment Time (minutes) | Initial TOC (mg/L) | Final TOC (mg/L) | Mineralization Efficiency (%) |

| 0 | 75.0 | 75.0 | 0.0 |

| 30 | 75.0 | 52.5 | 30.0 |

| 60 | 75.0 | 31.5 | 58.0 |

| 90 | 75.0 | 16.5 | 78.0 |

| 120 | 75.0 | 8.2 | 89.1 |

This table presents hypothetical data based on typical results observed in dye degradation studies to illustrate the concept of mineralization assessment via TOC analysis.

Chemical Oxygen Demand (COD) Analysis for Oxidative Degradation Efficiency

Chemical Oxygen Demand (COD) is another critical parameter used to monitor the treatment of wastewater containing dyes like Acid Red 1. wikipedia.org The COD test quantifies the amount of dissolved oxygen required to chemically oxidize the organic and inorganic pollutants present in a water sample. wikipedia.orgyoutube.comaosts.com It provides an indicative measure of the total concentration of oxidizable substances, making it an excellent tool for assessing the efficiency of oxidative degradation processes. researchgate.netwikipedia.org A decrease in the COD value corresponds to a reduction in the concentration of oxidizable pollutants in the effluent. aosts.com

The standard method for COD determination involves digesting the sample in the presence of a strong oxidizing agent, typically potassium dichromate, in a concentrated sulfuric acid solution. pharmaguideline.commlsu.ac.in Silver sulfate (B86663) is often used as a catalyst, and mercury sulfate is added to complex any chloride ions that would otherwise interfere with the oxidation. pharmaguideline.commlsu.ac.in The sample is heated for a set period, during which the potassium dichromate oxidizes the organic matter. youtube.compharmaguideline.com The amount of oxidant consumed is then determined, often by titration with ferrous ammonium sulfate, and this value is used to calculate the oxygen equivalent of the oxidized material. wikipedia.org

Table 2: Chemical Oxygen Demand (COD) Removal During Fenton Oxidation of Acid Red 1

| Reaction Time (minutes) | Initial COD (mg/L) | Final COD (mg/L) | COD Removal Efficiency (%) |

| 0 | 250 | 250 | 0.0 |

| 20 | 250 | 145 | 42.0 |

| 40 | 250 | 80 | 68.0 |

| 60 | 250 | 55 | 78.0 |

| 90 | 250 | 30 | 88.0 |

This table presents hypothetical data based on typical results for azo dye degradation to illustrate the assessment of oxidative degradation efficiency using COD analysis. researchgate.net

Comprehensive Kinetic, Thermodynamic, and Mechanistic Studies of Acid Red 1 Reactions

Detailed Kinetic Investigations of Acid Red 1 Reaction Pathways

The study of reaction kinetics provides essential insights into the rates and mechanisms of chemical processes involving Acid Red 1. Understanding these kinetics is fundamental for controlling and optimizing its synthesis, application in dyeing, and subsequent removal from industrial effluents.

Determination of Reaction Order and Rate Constants Across Diverse Degradation Systems

The degradation and adsorption of Acid Red 1 have been shown to follow various kinetic models, with pseudo-first-order and pseudo-second-order kinetics being the most commonly reported. The specific reaction order and rate constants are highly dependent on the system's conditions, including the type of catalyst, the nature of the adsorbent, and the degradation method employed.

For instance, the chlorination of Acid Red 1 has been observed to follow first-order degradation kinetics, with rate constants ranging from 3.7 to 72.5 M⁻¹s⁻¹ within a pH range of 6.3 to 9.0. science.gov In adsorption studies, the uptake of Acid Red 1 by different types of wool fibers, such as Leicester, Ryeland, and Dartmoor, was best described by a pseudo-second-order kinetic model. nih.gov This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the dye. Similarly, the adsorption of Acid Red 1 onto mechanically activated talc (B1216) also adheres to a pseudo-second-order process. researchgate.net In contrast, photocatalytic degradation processes using zinc oxide (ZnO) catalysts have been reported to follow first-order kinetics. researchgate.net

The following table summarizes the reported reaction orders and rate constants for Acid Red 1 in different systems.

| System/Process | Kinetic Model | Rate Constant (k) | Conditions |

| Adsorption on Leicester Wool | Pseudo-second-order | 0.21 g mg⁻¹ min⁻¹ | 2.0% (omf) Acid Red 1, 90°C |

| Adsorption on Ryeland Wool | Pseudo-second-order | 0.12 g mg⁻¹ min⁻¹ | 2.0% (omf) Acid Red 1, 90°C |

| Adsorption on Dartmoor Wool | Pseudo-second-order | 0.09 g mg⁻¹ min⁻¹ | 2.0% (omf) Acid Red 1, 90°C |

| Chlorination | First-order | 3.7 - 72.5 M⁻¹s⁻¹ | pH 6.3 - 9.0 |

| Adsorption on Mechanically Activated Talc | Pseudo-second-order | Not specified | - |

| Photocatalytic degradation with ZnO | First-order | Not specified | - |

Impact of Solution Chemistry (e.g., pH, ionic strength) on Reaction Kinetics

The chemistry of the solution, particularly its pH and ionic strength, can significantly influence the kinetics of Acid Red 1 reactions. The pH of the medium is a critical parameter in most degradation and adsorption processes involving this dye. For advanced oxidation processes (AOPs) like the Fenton reaction, the efficiency of dye degradation is highly dependent on pH, with optimal conditions typically found in the acidic range. For the decolorization of Acid Red 1 using a Fenton-like process with a rice husk ash-based catalyst, the optimal initial pH was determined to be 2.0. bohrium.com At this low pH, the generation of highly reactive hydroxyl radicals (•OH), which are the primary oxidizing agents, is maximized. As the pH increases, the formation of ferric hydroxide (B78521) precipitates can reduce the concentration of available iron catalysts, thereby decreasing the reaction rate. nih.gov

The effect of ionic strength on reaction kinetics appears to be system-dependent. In a study on the oxidation of a similar azo dye, Red 2G, by chloramine-T and chloramine-B, varying the ionic strength of the medium by adding sodium perchlorate (B79767) (NaClO₄) had no significant effect on the reaction rate. jetir.org However, in the context of the binding of Acid Red 1 to bovine serum albumin (BSA), both pH and ionic strength were found to modulate the interaction, indicating the involvement of electrostatic forces. nih.gov

Influence of Catalyst Concentration and Specific Surface Area on Reaction Rates

In catalyzed degradation processes, the concentration of the catalyst and its specific surface area are pivotal factors that directly affect reaction rates. Generally, increasing the catalyst dosage leads to a higher reaction rate due to the greater number of available active sites for the reaction to occur. mdpi.com For the photocatalytic degradation of Acid Red 1, an optimal catalyst loading of 2.0 g/L of ZnO was identified. researchgate.net In another study using a rice husk ash-based catalyst for a Fenton-like process, the optimal dosage was found to be 5.0 g/L. bohrium.com